molecular formula C10H7F3N2 B7950988 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

Cat. No.: B7950988
M. Wt: 212.17 g/mol
InChI Key: NJGFEORSLZDDKE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with trifluoromethylpyridine and cyclopropanecarbonitrile as the primary starting materials.

    Reaction Conditions: The reaction conditions often involve the use of organic solvents such as ethanol, ether, and dichloromethane.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-5-15-8(7)9(6-14)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGFEORSLZDDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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